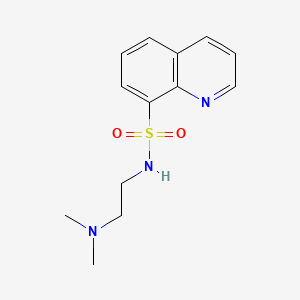

N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide

Description

Properties

CAS No. |

158729-31-8 |

|---|---|

Molecular Formula |

C13H17N3O2S |

Molecular Weight |

279.36 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]quinoline-8-sulfonamide |

InChI |

InChI=1S/C13H17N3O2S/c1-16(2)10-9-15-19(17,18)12-7-3-5-11-6-4-8-14-13(11)12/h3-8,15H,9-10H2,1-2H3 |

InChI Key |

CLULZEOSYJWPEL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide typically involves the reaction of 8-quinolinesulfonyl chloride with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the quinoline ring.

Reduction: Reduced forms of the quinoline ring or the sulfonamide group.

Substitution: Substituted quinoline derivatives with different functional groups replacing the sulfonamide group.

Scientific Research Applications

N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In biological systems, it may interfere with cellular pathways by modulating signal transduction or gene expression.

Comparison with Similar Compounds

Key Research Findings

Anticancer Potential: 8-Quinolinesulfonamide derivatives, particularly those with propargyl or aminoethyl substituents, demonstrate promising cytotoxicity with improved selectivity over traditional chemotherapeutics like cisplatin .

Synthetic Flexibility : Click chemistry enables rapid generation of diverse analogs for structure-activity relationship (SAR) studies .

Limitations : Chlorophenyl and morpholine derivatives lack comprehensive biological data, limiting direct comparisons .

Biological Activity

N-(2-(Dimethylamino)ethyl)-8-quinolinesulfonamide, a compound belonging to the quinoline family, has garnered attention for its potential biological activities, particularly in the context of antimalarial properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings from various studies.

Chemical Structure and Synthesis

The compound this compound features a quinoline backbone with a sulfonamide group and a dimethylaminoethyl side chain. The synthesis of similar quinoline derivatives has been reported, showcasing various modifications that enhance their biological activity.

Synthesis Example

A study detailed the synthesis of several 7-chloro-4-aminoquinolyl-derived sulfonamides, demonstrating that structural variations in the side chains can significantly impact their antimalarial efficacy. The synthesized compounds were tested against chloroquine-sensitive (HB3) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum, revealing promising leads for drug development .

Antimalarial Properties

Research indicates that compounds with a similar structure to this compound exhibit notable antimalarial activity. For instance, sulfonamide derivatives demonstrated submicromolar activity against both HB3 and Dd2 strains, with some compounds showing improved potency compared to chloroquine .

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound | IC50 (HB3) | IC50 (Dd2) | Resistance Index |

|---|---|---|---|

| Sulfonamide 1 | 17.5 nM | 22.7 nM | 0.5 |

| Sulfonamide 2 | 16.3 nM | 31.5 nM | 1.0 |

| Sulfonamide 3 | 19.0 nM | 25.0 nM | 1.3 |

The resistance index (RI) is crucial for evaluating the effectiveness of new compounds against resistant strains. Lower RI values indicate better performance against resistant strains compared to standard treatments like chloroquine .

The mechanism by which quinoline derivatives exert their antimalarial effects is primarily through the inhibition of hemozoin formation from free ferriprotoporphyrin IX (FPIX). This process is vital for the parasite's detoxification mechanism, and interference with it leads to increased toxicity within the parasite .

Case Studies

Several studies have documented the synthesis and evaluation of quinoline derivatives:

- Study on Antimalarial Activity : A systematic investigation into various sulfonamide derivatives revealed that modifications in side chain length significantly influenced antiplasmodial potency. The most effective compounds were those that maintained structural integrity while enhancing interaction with the target sites within the parasite .

- Comparative Study : A comparative analysis of different quinoline analogs showed that specific structural features could improve efficacy against resistant strains, suggesting pathways for further drug development .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response curves in cytotoxicity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.